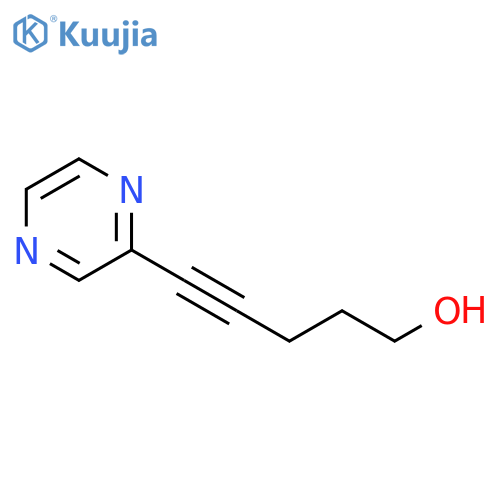

Cas no 1422747-38-3 (5-(pyrazin-2-yl)pent-4-yn-1-ol)

1422747-38-3 structure

商品名:5-(pyrazin-2-yl)pent-4-yn-1-ol

CAS番号:1422747-38-3

MF:C9H10N2O

メガワット:162.188501834869

CID:5044870

5-(pyrazin-2-yl)pent-4-yn-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-Pentyn-1-ol, 5-(2-pyrazinyl)-

- 5-(pyrazin-2-yl)pent-4-yn-1-ol

-

- インチ: 1S/C9H10N2O/c12-7-3-1-2-4-9-8-10-5-6-11-9/h5-6,8,12H,1,3,7H2

- InChIKey: IAJATCPHFQEHCT-UHFFFAOYSA-N

- ほほえんだ: C(O)CCC#CC1=NC=CN=C1

5-(pyrazin-2-yl)pent-4-yn-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2167-5253-1g |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 95%+ | 1g |

$798.0 | 2023-09-06 | |

| Life Chemicals | F2167-5253-5g |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 95%+ | 5g |

$2394.0 | 2023-09-06 | |

| TRC | P262146-100mg |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 100mg |

$ 185.00 | 2022-06-03 | ||

| TRC | P262146-500mg |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 500mg |

$ 680.00 | 2022-06-03 | ||

| Life Chemicals | F2167-5253-0.25g |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 95%+ | 0.25g |

$720.0 | 2023-09-06 | |

| Life Chemicals | F2167-5253-2.5g |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 95%+ | 2.5g |

$1596.0 | 2023-09-06 | |

| Life Chemicals | F2167-5253-10g |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 95%+ | 10g |

$3352.0 | 2023-09-06 | |

| TRC | P262146-1g |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 1g |

$ 1070.00 | 2022-06-03 | ||

| Life Chemicals | F2167-5253-0.5g |

5-(pyrazin-2-yl)pent-4-yn-1-ol |

1422747-38-3 | 95%+ | 0.5g |

$758.0 | 2023-09-06 |

5-(pyrazin-2-yl)pent-4-yn-1-ol 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

1422747-38-3 (5-(pyrazin-2-yl)pent-4-yn-1-ol) 関連製品

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬